Diethyl 2-ethanethioylpropanedioate
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Overview
Description
Preparation Methods
The synthetic routes and reaction conditions for fidrisertib are not widely published. it is known that fidrisertib is a synthetic organic compound. Industrial production methods typically involve complex organic synthesis techniques, which may include multiple steps of chemical reactions, purification, and characterization .
Chemical Reactions Analysis
. The compound undergoes various chemical reactions, including:
Oxidation: Fidrisertib can undergo oxidation reactions, which may involve the addition of oxygen or the removal of hydrogen atoms.
Reduction: Reduction reactions may involve the addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: Fidrisertib can undergo substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
Fidrisertib has several scientific research applications, particularly in the field of medicine. It is being investigated for the treatment of fibrodysplasia ossificans progressiva, a rare genetic disorder . The compound’s ability to selectively inhibit the mutant ACVR1/ALK2 receptor makes it a promising candidate for therapeutic interventions in diseases involving abnormal bone formation .
Mechanism of Action
This inhibition reduces excessive bone morphogenetic protein (BMP) signaling, which is responsible for the abnormal bone formation seen in fibrodysplasia ossificans progressiva . By targeting the mutant receptor, fidrisertib helps to prevent the formation of heterotopic bone and alleviate the symptoms of the disease .
Comparison with Similar Compounds
Fidrisertib is unique in its selective inhibition of the mutant ACVR1/ALK2 receptor. Similar compounds include other kinase inhibitors that target different receptors or pathways. Some of these compounds are:
Dorsomorphin: An inhibitor of bone morphogenetic protein (BMP) signaling.
LDN-193189: A selective inhibitor of BMP type I receptors.
Properties
CAS No. |
18457-90-4 |
---|---|
Molecular Formula |
C9H14O4S |
Molecular Weight |
218.27 g/mol |
IUPAC Name |
diethyl 2-ethanethioylpropanedioate |
InChI |
InChI=1S/C9H14O4S/c1-4-12-8(10)7(6(3)14)9(11)13-5-2/h7H,4-5H2,1-3H3 |
InChI Key |
CXSRMOTUOPIKNC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C(=S)C)C(=O)OCC |
Canonical SMILES |
CCOC(=O)C(C(=S)C)C(=O)OCC |
Origin of Product |
United States |
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